Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a tetraazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanol, benzoyl chloride, and hydroxybenzaldehyde, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Shares similar structural features but differs in the core structure and functional groups.
3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one: Another compound with hydroxy and methoxy groups but with a different core structure.
Uniqueness
Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its tetraazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N5O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N5O6/c1-30-13-7-4-11(5-8-13)19(28)16-17(20(29)32-3)22-21-23-24-25-26(21)18(16)12-6-9-14(27)15(10-12)31-2/h4-10,18,27H,1-3H3,(H,22,23,25) |
InChI Key |
CMCVEKAUBMHXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)O)OC)C(=O)OC |
Origin of Product |
United States |
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